2-Butyl-1H-imidazole-4-carbaldehyde

Vue d'ensemble

Description

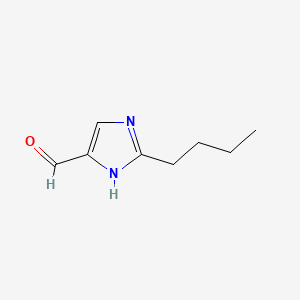

2-Butyl-1H-imidazole-4-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It appears as a colorless to pale yellow liquid with a strong, pungent odor . The compound consists of a butyl group attached to an imidazole ring, with a carbaldehyde functional group. It is soluble in organic solvents but insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Analyse Des Réactions Chimiques

Reaction Conditions

The synthesis reactions generally require controlled pH levels to optimize yield and purity. For instance, maintaining a pH between 6.0 and 7.5 during condensation reactions has been shown to enhance product quality while minimizing by-products .

Chemical Reactions Involving 2-Butyl-1H-imidazole-4-carbaldehyde

This compound participates in various chemical reactions due to its functional groups:

Common Reactions

-

Condensation Reactions : The aldehyde group can participate in condensation reactions with amines to form imines or other derivatives.

-

Reduction Reactions : The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Characterization Techniques

The synthesized compound is typically characterized using several analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |

| Infrared Spectroscopy (IR) | Identifies functional groups |

| Mass Spectrometry (MS) | Confirms molecular weight and structure |

These techniques provide comprehensive data on the compound's identity and purity, essential for further applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including antimicrobial properties. It has been investigated for potential applications in treating infections due to its ability to inhibit bacterial growth .

Applications De Recherche Scientifique

2-Butyl-1H-imidazole-4-carbaldehyde is a versatile compound with applications in multiple fields:

Chemistry: It serves as a building block for synthesizing other imidazole derivatives.

Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used as a synthetic raw material for dyes and surfactants.

Mécanisme D'action

The mechanism of action of 2-Butyl-1H-imidazole-4-carbaldehyde is primarily related to its ability to interact with various molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The carbaldehyde group can undergo nucleophilic addition reactions, which are crucial in forming various biologically active compounds .

Comparaison Avec Des Composés Similaires

- 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde

- 4-tert-Butyl-1H-imidazole

- 1-Ethyl-1H-imidazole-5-carbaldehyde

Comparison: 2-Butyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. For instance, the presence of the butyl group and the carbaldehyde functional group allows for unique interactions and reactions compared to other imidazole derivatives .

Activité Biologique

Overview

2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound characterized by an imidazole ring and an aldehyde functional group. Its molecular formula is , and it is recognized by the International Chemical Identifier (CID) number 68282-49-5. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic effects on various diseases.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Vilsmeier-Haack Reaction: This method involves the reaction of 2-butylimidazole with phosphorus oxychloride and dimethylformamide to introduce the formyl group.

- Formylation of 2-butylimidazole: This straightforward method directly adds a formyl group to the imidazole ring.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

Recent studies have highlighted the potential of this compound as a therapeutic agent in cancer treatment. Specifically, derivatives of this compound have shown promise as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 has therapeutic implications in cancer, particularly in tumors with defective DNA repair pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | PARP-1 inhibition | |

| Vascular Elasticity | Improvement in hypertensive models |

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .

Investigation into Anticancer Mechanisms

A study focused on the anticancer properties of derivatives containing the this compound scaffold revealed that these compounds effectively inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting their potential in targeted cancer therapies .

Propriétés

IUPAC Name |

2-butyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHGVOCFAZSNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218431 | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-49-5 | |

| Record name | 2-Butyl-1H-imidazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68282-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYL-5-FORMYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.